molecular formula C8H15Cl2N3O B2755390 5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride CAS No. 2260936-96-5

5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride

Cat. No.: B2755390
CAS No.: 2260936-96-5
M. Wt: 240.13
InChI Key: ZWZYIEBUPLGYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride is a chemical compound with the molecular formula C8H13N3O2HCl It is a derivative of piperidine and pyrazolone, featuring a piperidine ring attached to a dihydropyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Formation of the Dihydropyrazolone Moiety: The dihydropyrazolone moiety can be synthesized by reacting hydrazine with a suitable diketone or ketoester.

    Coupling of the Two Moieties: The piperidine and dihydropyrazolone moieties are then coupled together through a condensation reaction, often in the presence of a catalyst.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazolone moiety, potentially converting it to a pyrazolidinone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperidine and pyrazolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Pyrazolidinone derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, piperine, and piperidinone share structural similarities with 5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride.

    Pyrazolone Derivatives: Compounds such as antipyrine and aminopyrine are structurally related to the pyrazolone moiety of the compound.

Uniqueness

This compound is unique due to its combined piperidine and pyrazolone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-8-4-7(10-11-8)6-2-1-3-9-5-6;;/h4,6,9H,1-3,5H2,(H2,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZYIEBUPLGYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=O)NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.